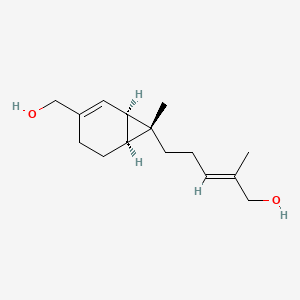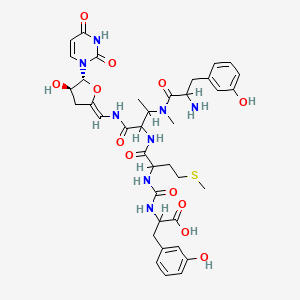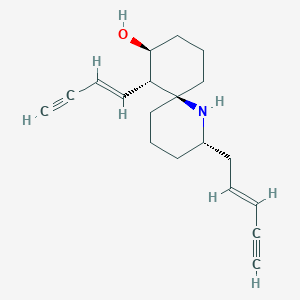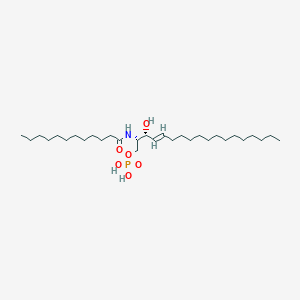
4-Hydroxyphenyl 4-hydroxybenzoate
Descripción general
Descripción
4-Hydroxyphenyl-4-hydroxybenzoate is a carbonyl compound . It is commonly used as an antimicrobial preservative in foods, drugs, and cosmetics .
Synthesis Analysis
4-Hydroxyphenyl 4-hydroxybenzoate has been used in the synthesis of novel liquid crystalline epoxy resin with aromatic ester mesogen. This synthesis involved catalyzed reactions and specific extraction techniques, leading to materials with potentially unique phase behavior and properties.Molecular Structure Analysis
The molecular structure of 4-Hydroxyphenyl 4-hydroxybenzoate is C13H10O4 . The molecular weight is 230.216 Da . The structure and analysis of derivatives of 4-Hydroxyphenyl 4-hydroxybenzoate have been explored through various techniques, including single crystal X-ray diffraction and Hirshfeld surface analysis.Chemical Reactions Analysis
4-Hydroxybenzoic acid derivatives undergo various electrophilic substitution reactions, demonstrating the compound’s reactivity towards formylation, bromination, nitration, and Claisen rearrangement among other reactions .Physical And Chemical Properties Analysis
The density of 4-Hydroxyphenyl 4-hydroxybenzoate is 1.4±0.1 g/cm3. It has a boiling point of 457.8±30.0 °C at 760 mmHg. The vapor pressure is 0.0±1.2 mmHg at 25°C. The enthalpy of vaporization is 74.6±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Biotechnology & Synthetic Biology
4-Hydroxyphenyl 4-hydroxybenzoate serves as a versatile intermediate in biotechnological applications. It’s used in the biosynthesis of high-value bioproducts like resveratrol, muconic acid, and gastrodin. Synthetic biology and metabolic engineering have enabled the production of this compound from renewable resources, addressing environmental concerns and the demand for sustainable products .
Pharmaceuticals
In the pharmaceutical industry, this compound is pivotal for manufacturing certain drugs. It acts as a precursor for synthesizing complex molecules with medicinal properties. Its derivatives are explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial activities .
Cosmetics
As a key ingredient in cosmetics, 4-Hydroxyphenyl 4-hydroxybenzoate is used for its preservative properties. It helps in extending the shelf life of products by preventing microbial growth, ensuring the safety and longevity of cosmetic items .
Food Industry
This compound finds applications in the food industry as a preservative. It helps maintain the quality and freshness of food products by inhibiting the growth of harmful bacteria and fungi, thus playing a crucial role in food safety .
Agriculture
In agriculture, 4-Hydroxyphenyl 4-hydroxybenzoate can be utilized as a fungicide. Its antifungal properties help protect crops from fungal infections, contributing to higher yield and better quality produce .
Material Science
The compound is instrumental in the production of high-performance liquid crystal polymers (LCPs). These polymers have a wide range of applications in the thermoplastic industry due to their superior mechanical properties and resistance to high temperatures .
Environmental Science
Research is being conducted on the environmental impact of 4-Hydroxyphenyl 4-hydroxybenzoate and its derivatives. Studies focus on its biodegradability and potential effects on ecosystems, aiming to ensure that its use is environmentally sustainable .
Analytical Chemistry
4-Hydroxyphenyl 4-hydroxybenzoate is used as a standard in analytical chemistry for calibrating instruments and validating methods. Its stable chemical properties make it an ideal reference material for ensuring the accuracy of analytical measurements .
Direcciones Futuras
4-Hydroxybenzoic acid, a closely related compound, has recently emerged as a promising intermediate for several value-added bioproducts with potential biotechnological applications in food, cosmetics, pharmacy, fungicides, etc . The synthesis of pure (4-hydroxyphenyl) 4-hydroxybenzoate as a polymer building block has so far not succeeded on an industrial scale .
Mecanismo De Acción
Target of Action
It’s structurally similar to 4-hydroxybenzoic acid (4-hba), which is known to interact with enzymes like p-hydroxybenzoate hydroxylase
Mode of Action
For instance, 4-HBA is converted to 3,4-dihydroxybenzoic acid by the enzyme 4-hydroxybenzoate 3-monooxygenase PobA from Pseudomonas aeruginosa . The resulting product is then further metabolized by other enzymes .
Biochemical Pathways
4-HPB may be involved in similar biochemical pathways as 4-HBA. 4-HBA is a key intermediate in the microbial shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids, quinones, folates, and other secondary metabolites . It’s also used as a starting feedstock for the biosynthesis of various industrially pertinent compounds .
Result of Action
For instance, 4-HBA is known to be a valuable intermediate for the synthesis of several bioproducts with potential applications in food, cosmetics, pharmacy, fungicides, etc .
Action Environment
It’s known that the storage temperature for 4-hpb is room temperature, and it should be sealed in dry conditions
Propiedades
IUPAC Name |
(4-hydroxyphenyl) 4-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O4/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBPCYUKFSJTDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423779 | |
| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28084-48-2 | |
| Record name | Benzoic acid, 4-hydroxy-, 4-hydroxyphenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28084-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyphenyl 4-hydroxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40423779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details

















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Cyclopentanecarboxylic acid [1-(benzothiazole-2-carbonyl)-4-guanidino-butyl]-amide](/img/structure/B1235059.png)

![1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[[5-methyl-2-(4-methylphenyl)-4-oxazolyl]methylsulfonyl]ethanone](/img/structure/B1235061.png)

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)
